1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
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Properties
IUPAC Name |
1-butoxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-4-13-22-15-18(21)14-19-9-11-20(12-10-19)17-7-5-16(2)6-8-17;/h5-8,18,21H,3-4,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPKKRBGOOCIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride acts as a non-selective antagonist of α1B and α2A-adrenoceptors. As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects of adrenoceptor activation.
Biochemical Pathways
The compound’s antagonistic action on α1B and α2A-adrenoceptors affects several biochemical pathways. By blocking α1-adrenoceptor, it can improve disrupted lipid and carbohydrate profiles. The inhibition of the α2-adrenoceptor may contribute to body weight reduction.
Pharmacokinetics
The compound’s effects on lipid and glucose levels suggest that it is absorbed and distributed in the body to exert its therapeutic effects.
Result of Action
Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma. This indicates that the compound has a beneficial effect on metabolic parameters, potentially making it useful for treating conditions like metabolic syndrome.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can affect the compound’s efficacy, as seen in a study where its metabolic benefits were investigated in an animal model of obesity induced by a high-fat diet
Biological Activity
1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that incorporates a piperazine moiety, which is frequently found in various bioactive molecules. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds containing piperazine structures often exhibit diverse biological activities, including anticancer and antimicrobial effects. The mechanism of action for this compound is believed to involve modulation of protein interactions and inhibition of specific cellular pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 14 |
| Similar Piperazine Derivative | MiaPaCa2 | >50 |
| Similar Piperazine Derivative | A2780 | 18 |
The growth inhibition screening against multiple human cancer cell lines, including MCF-7 (breast cancer) and MiaPaCa2 (pancreatic cancer), revealed varying degrees of effectiveness, suggesting that structural modifications can enhance potency.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. Similar compounds have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Similar Piperazine Derivative | MRSA | 10 |
| Similar Piperazine Derivative | Escherichia coli | 20 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits bacteriostatic properties, which may also extend to bactericidal effects at higher concentrations.
Case Studies
A notable case study focused on the synthesis and biological evaluation of piperazine-containing compounds. The study highlighted the modification of the phenylacetamide moiety to enhance anticancer activity while maintaining a favorable safety profile. The results indicated that certain modifications led to increased cytotoxicity across various cancer cell lines, reinforcing the importance of structural optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
